molecular formula C8H9N3 B13682772 5-Methylimidazo[1,5-a]pyridin-3-amine

5-Methylimidazo[1,5-a]pyridin-3-amine

Cat. No.: B13682772
M. Wt: 147.18 g/mol
InChI Key: RFGMSWLZJDJSHG-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Imidazo[1,5-a]pyridine (B1214698) Chemistry

The exploration of Imidazo[1,5-a]pyridine chemistry has a rich history, with initial synthetic efforts dating back to the mid-20th century. Early methodologies often involved multi-step procedures with harsh reaction conditions. However, the continuous pursuit of more efficient synthetic routes has led to the development of a diverse array of elegant and practical approaches. These include transition-metal-catalyzed cross-coupling reactions, one-pot multi-component reactions, and innovative cyclization strategies. organic-chemistry.orgrsc.orgrsc.org This evolution in synthetic methodology has not only facilitated the synthesis of a vast library of derivatives but has also enabled a deeper understanding of their structure-activity relationships.

The designation of the Imidazo[1,5-a]pyridine core as a "privileged scaffold" stems from its remarkable ability to interact with a wide range of biological targets. beilstein-journals.org Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and other therapeutic potentials. nih.gov This has cemented the Imidazo[1,5-a]pyridine framework as a valuable template in drug discovery and medicinal chemistry research. The structural rigidity and tunable electronic nature of the core allow for the precise spatial arrangement of functional groups, enabling optimized interactions with biological macromolecules.

The Imidazo[1,5-a]pyridine system is characterized by a planar, aromatic structure comprising a fused imidazole (B134444) and pyridine (B92270) ring. This fusion results in a unique distribution of π-electrons across the bicyclic system, influencing its chemical reactivity and physical properties. The nitrogen atoms within the scaffold play a crucial role in its electronic nature, acting as both hydrogen bond acceptors and donors, which is critical for molecular recognition processes. The system's aromaticity and electron distribution contribute to its stability and its ability to participate in various chemical transformations, making it an attractive building block for more complex molecules. Furthermore, derivatives of this scaffold have been investigated for their interesting photophysical properties, including fluorescence.

Rationale for Focused Research on 5-Methylimidazo[1,5-a]pyridin-3-amine and its Derivatives

While extensive research has been conducted on the broader Imidazo[1,5-a]pyridine class, focused investigations on specific substitution patterns are crucial for fine-tuning properties and exploring novel applications. The compound This compound , with a methyl group at the C5 position and an amino group at the C3 position, presents a unique combination of substituents that could impart specific characteristics.

The methyl group at the C5 position can influence the molecule's lipophilicity and steric profile, potentially affecting its binding affinity and selectivity for biological targets. The amino group at the C3 position is a key functional group that can act as a hydrogen bond donor and a nucleophilic center, enabling further chemical modifications and interactions with biological systems. The specific placement of these groups on the Imidazo[1,5-a]pyridine scaffold creates a distinct electronic and steric environment that warrants dedicated investigation to unlock its full potential in various research domains.

Methodological Frameworks Employed in the Investigation of Substituted Imidazo[1,5-a]pyridines

The synthesis and characterization of substituted Imidazo[1,5-a]pyridines like this compound rely on a well-established set of methodological frameworks.

Synthesis: Modern synthetic strategies for constructing the Imidazo[1,5-a]pyridine core are diverse and efficient. Common approaches include:

Cyclocondensation Reactions: These often involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophile to form the imidazole ring. beilstein-journals.org

Multi-component Reactions: One-pot reactions that bring together three or more reactants to rapidly build molecular complexity. organic-chemistry.org

Transition-Metal-Catalyzed Reactions: Methods such as C-H activation and cross-coupling reactions offer powerful tools for the late-stage functionalization of the scaffold. organic-chemistry.org

Characterization: Once synthesized, the structural elucidation and purity assessment of these compounds are carried out using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups.

X-ray Crystallography: Offers definitive proof of the three-dimensional structure in the solid state.

Below is a table summarizing the key methodological frameworks:

Framework Techniques/Methods Purpose
Synthesis Cyclocondensation, Multi-component Reactions, Transition-Metal CatalysisConstruction of the Imidazo[1,5-a]pyridine scaffold and its derivatives.
Purification Column Chromatography, RecrystallizationIsolation of the target compound in high purity.
Structural Elucidation ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, X-ray CrystallographyDetermination of the chemical structure and stereochemistry.
Purity Analysis High-Performance Liquid Chromatography (HPLC), Elemental AnalysisAssessment of the purity of the synthesized compound.

The application of these robust methodological frameworks is essential for the rigorous investigation of this compound and its derivatives, paving the way for a comprehensive understanding of their chemical and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-methylimidazo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-7-5-10-8(9)11(6)7/h2-5H,1H3,(H2,9,10)

InChI Key

RFGMSWLZJDJSHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CN=C(N12)N

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Organic Transformations of 5 Methylimidazo 1,5 a Pyridin 3 Amine

Diverse Synthetic Pathways to the 5-Methylimidazo[1,5-a]pyridine Core

The construction of the imidazo[1,5-a]pyridine (B1214698) ring system can be achieved through a variety of synthetic strategies, ranging from classical cyclocondensation reactions to modern transition-metal-catalyzed C-H functionalization approaches.

Cyclocondensation Reactions Employing Pyridine (B92270) and Imidazole (B134444) Precursors

Cyclocondensation reactions represent the most traditional and widely employed method for the synthesis of the imidazo[1,5-a]pyridine core. nih.govacs.orgbeilstein-journals.org These methods typically involve the reaction of a nucleophilic pyridine precursor with an appropriate electrophilic partner to form the fused imidazole ring.

A cornerstone of imidazo[1,5-a]pyridine synthesis is the use of 2-(aminomethyl)pyridine as a key building block. nih.govbeilstein-journals.org The primary amino group and the pyridine nitrogen act as a binucleophilic system to react with various C1 or C2 synthons, leading to the formation of the five-membered imidazole ring.

One notable example is the cyclization of 2-picolylamines with nitroalkanes in a polyphosphoric acid (PPA) medium. nih.govacs.org The nitroalkanes, when activated by PPA, serve as electrophilic partners. The proposed mechanism involves an initial nucleophilic attack of the aminomethyl group on the activated nitronate, forming an amidinium species. This intermediate then undergoes a 5-exo-trig cyclization onto the pyridine ring, followed by dehydration and elimination to yield the aromatic imidazo[1,5-a]pyridine core. acs.org The reaction conditions often require high temperatures, but the yields are generally moderate to good. nih.gov

Another established route involves the condensation of 2-(aminomethyl)pyridine with aldehydes, followed by an oxidative cyclization step. acs.org For instance, reaction with paraformaldehyde in the presence of an acid catalyst can yield the desired heterocyclic system. acs.org Similarly, various other electrophilic reagents, including carboxylic acids, acyl chlorides, and esters, have been successfully employed to construct the fused imidazole ring from 2-(aminomethyl)pyridine precursors. acs.orgbeilstein-journals.org

Starting MaterialReagentConditionsProductYield (%)Ref
2-(Aminomethyl)pyridineNitroethanePPA, H3PO3, 160 °C3-Methylimidazo[1,5-a]pyridine (B1621335)77 acs.org
2-(Aminomethyl)pyridine1-NitropropanePPA, H3PO3, 160 °C3-Ethylimidazo[1,5-a]pyridine53 beilstein-journals.org
2-(Aminomethyl)pyridineBenzaldehydeNot specified3-Phenylimidazo[1,5-a]pyridine- acs.org
Methyl picolinateSubstituted benzylamines1. Amidation 2. POCl33-Substituted imidazo[1,5-a]pyridines- acs.org

A novel approach to the imidazo[1,5-a]pyridine core involves an intermolecular Ritter-type reaction. researchgate.net This methodology utilizes the reaction between a pyridinylmethanol derivative and a nitrile in the presence of a catalyst system. Specifically, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O) has proven effective. researchgate.net

The reaction is initiated by the acid-catalyzed generation of a stable carbocation from the pyridinylmethanol. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent intramolecular cyclization, involving the pyridine nitrogen, and rearomatization leads to the formation of the imidazo[1,5-a]pyridine ring system. This method offers a broad substrate scope and can deliver the desired products in moderate to excellent yields. researchgate.net

Pyridinylmethanol DerivativeNitrileCatalyst SystemConditionsProduct ExampleYield (%)Ref
(Phenyl)(pyridin-2-yl)methanolAcetonitrileBi(OTf)₃ (5 mol%), p-TsOH·H₂O (5 equiv)MeCN, 150 °C1-Phenyl-3-methylimidazo[1,5-a]pyridine76 researchgate.net
(4-Fluorophenyl)(pyridin-2-yl)methanolAcetonitrileBi(OTf)₃ (5 mol%), p-TsOH·H₂O (5 equiv)MeCN, 150 °C1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine87 researchgate.net

Transition-Metal-Catalyzed and Metal-Free C-H Functionalization Approaches

In recent years, C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic systems. organic-chemistry.orgorganic-chemistry.org These approaches can be broadly categorized into those that utilize transition-metal catalysts and those that proceed under metal-free conditions.

Oxidative cyclization and amination reactions provide direct routes to the imidazo[1,5-a]pyridine core by forming key C-N bonds through the functionalization of C-H bonds. rsc.orgacs.org

A notable metal-free approach involves the sequential dual oxidative amination of C(sp³)-H bonds. rsc.org This reaction constructs the imidazo[1,5-a]pyridine ring system through a process involving two oxidative C-N couplings and one oxidative dehydrogenation, with the removal of six hydrogen atoms. rsc.org Another efficient metal-free method is an I₂-mediated sp³ C-H amination reaction. This one-pot oxidative annulation of 2-pyridyl ketones and alkylamines proceeds in the presence of sodium acetate (B1210297) to afford a variety of imidazo[1,5-a]pyridine derivatives. acs.org

Transition-metal catalysis also enables powerful transformations. For example, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) proceeds via a condensation-amination-oxidative dehydrogenation sequence to yield 1,3-diarylated imidazo[1,5-a]pyridines using oxygen as a clean oxidant. rsc.org Similarly, copper(I) catalysis facilitates a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through Csp³-H amination, again using oxygen as the sole oxidant. rsc.org

Precursor 1Precursor 2Catalyst/ReagentConditionsKey TransformationRef
2-Pyridyl KetonesAlkylaminesI₂, NaOAcOne-potI₂-mediated sp³ C-H amination
Pyridine KetoneBenzylamineCu(II)O₂ (oxidant)Condensation-amination-oxidative dehydrogenation rsc.org
N-heteroaryl aldehydes/ketonesAlkylaminesCu(I)O₂ (oxidant)Csp³-H amination rsc.org
(2-pyridyl)methanamine derivatives-Metal-freeAmbientSequential dual oxidative C(sp³)-H amination rsc.org

While many cross-coupling reactions are used to functionalize a pre-existing imidazo[1,5-a]pyridine ring, certain strategies employ cross-coupling as a key step in the construction of the heterocyclic core itself.

One such advanced strategy involves the rhodium(III)-catalyzed reaction of N-alkenyl or arylimidazoles with disubstituted alkynes. This reaction proceeds through a C-H activation of the imidazole ring, followed by coupling with the alkyne and subsequent annulation to form the fused pyridine ring of the imidazo[1,5-a]pyridine system.

Another relevant approach is the palladium-catalyzed annulation reaction of benzimidazoles with alkynyl bromides and internal alkynes. researchgate.net Although this method yields benzo-fused analogs, the core principle of building the second ring via a palladium-catalyzed C-H annulation is a significant strategy. The reaction first involves a nucleophilic addition of the imidazole to the alkynyl bromide, followed by a Pd-catalyzed intermolecular C-H annulation with an internal alkyne to construct the fused pyridine ring. researchgate.net These methods highlight the power of transition-metal catalysis in forging complex heterocyclic scaffolds from simpler precursors.

Multicomponent Reaction Systems for Complex Derivative Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, have emerged as powerful tools for the rapid construction of complex heterocyclic systems like imidazo[1,5-a]pyridines. rsc.orgrsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available precursors.

One notable approach is the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of diverse functionalities and even chiral substituents, providing a versatile route to precursors of N-heterocyclic carbenes (NHCs). organic-chemistry.org While this specific example leads to a charged species, it highlights the potential of MCRs to assemble the core scaffold.

Isocyanide-based multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly effective for synthesizing related 3-amino-imidazo[1,2-a]pyridine derivatives. bio-conferences.orgmdpi.com This reaction, involving a 2-aminoazine, an aldehyde, and an isocyanide, demonstrates the power of MCRs in introducing an amino group at the 3-position. bio-conferences.org By analogy, similar strategies could be envisioned for the synthesis of 5-methylimidazo[1,5-a]pyridin-3-amine analogues, where a suitably substituted 2-(aminomethyl)pyridine derivative serves as the starting point. The combination of different isocyanide multicomponent reactions, such as GBB followed by an Ugi reaction, has been explored to create complex peptidomimetic structures attached to the imidazopyridine core, showcasing the modularity of these synthetic strategies. beilstein-journals.orgbeilstein-journals.org

The table below summarizes representative multicomponent reaction systems used for the synthesis of imidazo-fused pyridines, illustrating the diversity of achievable structures.

Reaction TypeComponentsCatalystProduct TypeRef
Three-Component Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper salts (e.g., CuCl, Cu(OTf)₂)2,3-Disubstituted Imidazo[1,2-a]pyridines nih.gov
Groebke-Blackburn-Bienaymé (GBB)2-Aminopyridine, Aldehyde, IsonitrileScandium triflate or NH₄Cl3-Amino-imidazo[1,2-a]pyridine derivatives bio-conferences.orgmdpi.com
Three-Component CouplingSubstituted Picolinaldehyde, Amine, FormaldehydeAcid (e.g., HBF₄)Imidazo[1,5-a]pyridinium ions organic-chemistry.org
Iodine-Catalyzed [4+1] Cycloaddition2-Aminopyridine, Aryl Aldehyde, tert-Butyl IsocyanideIodine3-Amino-imidazo[1,2-a]pyridine derivatives rsc.org

Chemical Transformations and Derivatization Strategies for this compound Analogues

The functionalization of the pre-formed this compound scaffold is key to developing structure-activity relationships and accessing novel chemical entities. Derivatization can be targeted at the exocyclic amine, the imidazole ring, or the pyridine moiety.

Functionalization at the Exocyclic Amine Moiety

The exocyclic amino group at the C3 position is a prime site for derivatization. Standard amine chemistry, such as acylation, alkylation, and sulfonylation, can be employed to introduce a wide variety of substituents. For the related imidazo[1,2-a]pyridine-3-amines, the amino group has been successfully modified through reactions like amide bond formation. researchgate.net These transformations allow for the introduction of diverse functional groups, which can modulate the compound's physicochemical properties. For instance, acylation with various acid chlorides or anhydrides can introduce alkyl, aryl, or heterocyclic moieties, while reductive amination with aldehydes or ketones can yield secondary or tertiary amines. These derivatizations are crucial for exploring the chemical space around the core scaffold.

Regioselective Substitutions on the Imidazo[1,5-a]pyridine Ring System

Regioselective functionalization of the imidazo[1,5-a]pyridine core is dictated by the electronic properties of the bicyclic system. The pyridine ring is generally electron-deficient and deactivated towards electrophilic aromatic substitution, especially under acidic conditions where the nitrogen atom is protonated. uoanbar.edu.iq Consequently, electrophilic attack is predicted to occur preferentially on the more electron-rich imidazole ring.

Theoretical considerations and studies on related systems, such as imidazo[1,2-a]pyrazine, suggest that electrophilic substitution is most likely to occur at the C1 or C3 positions of the imidazole moiety. stackexchange.com The stability of the resulting cationic intermediate (Wheland intermediate) is a key factor. Attack at C3 generally allows for the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyridine ring, making it a favorable pathway. stackexchange.com Metal-free C-H functionalization reactions, for example using formaldehyde to bridge two imidazo[1,5-a]pyridine molecules, have been shown to proceed at the C1 position. nih.gov This indicates that both C1 and C3 are susceptible to electrophilic attack, and the regioselectivity may be influenced by the specific reagents and reaction conditions.

The table below outlines potential regioselective substitutions on the imidazo[1,5-a]pyridine ring.

PositionReaction TypeReagent ExampleExpected ProductRef
C1C-H FunctionalizationAldehydes (e.g., Formaldehyde)Methylene-bridged bis-imidazo[1,5-a]pyridines nih.gov
C1SulfenylationSodium Benzenesulfinate / I₂1-(Arylthio)imidazo[1,5-a]pyridines mdpi.com
C3Electrophilic SubstitutionBrominating agents (e.g., NBS)3-Bromo-imidazo[1,5-a]pyridine derivatives stackexchange.com (by analogy)
C1 / C3General Electrophilic AttackNitrating or Halogenating agents1- or 3-substituted derivatives stackexchange.com (by analogy)

Chiral Auxiliary-Mediated Derivatizations

The introduction of chirality is a critical aspect of modern drug discovery. For imidazo[1,5-a]pyridine derivatives, chirality can be introduced using several strategies, including the use of chiral auxiliaries, catalysts, or starting materials. A particularly elegant approach involves asymmetric multicomponent reactions.

Recent work on the related imidazo[1,2-a]pyridine (B132010) system has demonstrated the atroposelective synthesis of axially chiral derivatives through a GBB reaction catalyzed by a chiral phosphoric acid. nih.gov In this process, a chiral catalyst creates a stereochemically defined environment that directs the formation of one enantiomer of the sterically hindered product over the other. This strategy, which uses a catalyst to control the stereochemical outcome, can be applied to the synthesis of chiral this compound analogues, particularly if bulky substituents are introduced that lead to hindered rotation. Alternatively, incorporating a chiral amine, derived from a natural amino acid, into a multicomponent reaction can directly install a stereocenter within the final molecule. organic-chemistry.org

Mechanistic Elucidation of Formation and Derivatization Reactions

Understanding the reaction mechanisms underlying the formation and functionalization of this compound is fundamental for optimizing reaction conditions and predicting outcomes.

Investigation of Reaction Intermediates and Transition States

The formation of the imidazo[1,5-a]pyridine ring system often proceeds through a series of well-defined intermediates. In the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, a plausible mechanism has been proposed. beilstein-journals.orgnih.gov The reaction is initiated by the nucleophilic attack of the primary amine on the activated nitroalkane, forming an amidinium species. This intermediate is primed for a subsequent 5-exo-trig cyclization, where the pyridine ring nitrogen attacks the imine-like carbon, yielding a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.orgnih.gov Deprotonation followed by elimination leads to the final aromatic product. beilstein-journals.org

Another proposed mechanism for the formation of this scaffold involves a Ritter-type reaction. acs.org This pathway suggests the formation of a benzylic carbocation from a pyridinylmethanol precursor, which is then trapped by a nitrile nucleophile. The resulting nitrilium ion intermediate undergoes an intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to furnish the imidazo[1,5-a]pyridine product. acs.org These mechanistic pathways underscore the importance of cationic and iminium-type intermediates in the construction of this heterocyclic core.

Role of Catalytic Systems and Reaction Conditions

The synthesis of the imidazo[1,5-a]pyridine scaffold, the core of this compound, is profoundly influenced by the choice of catalytic systems and the precise control of reaction conditions. Research into the synthesis of this heterocyclic system has revealed a diverse array of catalysts, ranging from transition metals to metal-free acidic promoters, each steering the reaction through different mechanistic pathways and requiring specific operational parameters to achieve optimal yields and selectivity.

Catalytic systems are fundamental in activating substrates, facilitating bond formation, and enabling cyclization cascades that would otherwise be inefficient or unfeasible. The conditions under which these reactions are performed—including temperature, solvent, atmosphere, and the presence of additives—are equally critical. They not inly affect the reaction rate but also play a crucial role in dictating the chemo- and regioselectivity of the final product, preventing the formation of undesired byproducts.

Transition-Metal Catalysis

Transition metals, particularly copper and iron, are extensively used in the synthesis of imidazo[1,5-a]pyridines due to their versatile redox properties.

Copper-Catalyzed Systems: Copper catalysts, in both Cu(I) and Cu(II) oxidation states, are prominent in facilitating C-N bond formation, a key step in the cyclization process. organic-chemistry.orgresearchgate.net One notable method involves the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This approach utilizes oxygen from the air as a green and readily available oxidant, highlighting a move towards more sustainable synthetic protocols. organic-chemistry.org Another strategy employs a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds via condensation, amination, and oxidative dehydrogenation, again using molecular oxygen as the terminal oxidant. organic-chemistry.org Furthermore, copper has been used in conjunction with iodine for the cocatalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines to yield 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org

Catalyst SystemReactantsKey Reaction ConditionsReaction TypeReference
Copper(I)N-heteroaryl aldehydes/ketones + AlkylaminesO₂ (oxidant)Direct Transannulation / Csp³-H Amination organic-chemistry.org
Copper(II)Pyridine ketone + BenzylamineO₂ (oxidant)Tandem Condensation-Amination-Oxidative Dehydrogenation organic-chemistry.org
Copper/Iodineα-Amino acids + 2-BenzoylpyridinesNot specifiedDecarboxylative Cyclization organic-chemistry.org

Iron-Catalyzed Systems: Iron catalysis presents an economical and environmentally benign alternative for constructing the imidazo[1,5-a]pyridine ring. An efficient iron-catalyzed C-H amination has been developed that can be conducted in anisole, a green solvent, with water being the sole byproduct. organic-chemistry.org This method underscores the increasing importance of developing sustainable chemical transformations.

Metal-Free and Acid-Catalyzed Systems

While metal catalysts are effective, metal-free conditions are often sought to avoid potential product contamination with residual metals, which is a significant concern in medicinal chemistry.

Boron Trifluoride Etherate: A denitrogenative transannulation of pyridotriazoles with nitriles can be achieved using the Lewis acid BF₃·Et₂O as a catalyst. organic-chemistry.org In this metal-free approach, the choice of solvent is critical; a specific combination of dichlorobenzene and dichloroethane was found to be essential for achieving quantitative yields of the desired imidazo[1,5-a]pyridines. organic-chemistry.org

Brønsted Acid Catalysis: Strong acids are also employed to promote cyclization. A method involving the cyclization of 2-(aminomethyl)pyridines with nitroalkanes is effectively carried out in a polyphosphoric acid (PPA) medium. beilstein-journals.org However, this transformation requires harsh reaction conditions, with temperatures reaching up to 160 °C to drive the reaction to completion. beilstein-journals.org More recently, a Ritter-type reaction has been developed using a dual acid system of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) to synthesize imidazo[1,5-a]pyridines from pyridinylmethanol and nitrile derivatives. acs.org

Iodine-Mediated Synthesis: Molecular iodine has been utilized to mediate a transition-metal-free sp³ C-H amination for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org The reaction proceeds efficiently in the presence of sodium acetate (NaOAc), demonstrating an operationally simple, one-pot procedure. rsc.org

Catalyst/MediatorReactantsKey Reaction ConditionsReaction TypeReference
BF₃·Et₂OPyridotriazoles + NitrilesDichlorobenzene-dichloroethane solvent mixtureDenitrogenative Transannulation organic-chemistry.org
Polyphosphoric Acid (PPA)2-(Aminomethyl)pyridines + NitroalkanesHigh temperature (160 °C)Cyclization beilstein-journals.org
Bi(OTf)₃ / p-TsOH·H₂OPyridinylmethanol + NitrilesNot specifiedRitter-Type Reaction acs.org
I₂2-Pyridyl ketones + AlkylaminesNaOAc (base)sp³ C-H Amination rsc.org

The selection of a specific catalytic system and the fine-tuning of reaction conditions are therefore paramount in the strategic synthesis of imidazo[1,5-a]pyridine derivatives. The ongoing development of novel catalysts and conditions aims to improve efficiency, expand substrate scope, and enhance the environmental sustainability of these synthetic routes.

Advanced Spectroscopic and Structural Elucidation of 5 Methylimidazo 1,5 a Pyridin 3 Amine and Its Analogs

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds by providing a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. Techniques like electrospray ionization (ESI) are commonly employed for the analysis of imidazo[1,5-a]pyridine (B1214698) derivatives and related heterocyclic systems.

In the study of imidazo[1,2-a]pyridin-3-amines, ESI-TOF (time-of-flight) mass spectrometry was used to confirm product structures, with a mass accuracy of 3 ppm. nih.gov For instance, for N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine, the molecular ion was calculated as C₂₀H₁₇N₃ with an m/z of 299.14, and the found [M+H]⁺ ion was 300.15. nih.gov Similarly, for the related compound 2-benzyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine (C₁₇H₂₀N₄), the calculated m/z was 280.17, and the found [M+H]⁺ was 281.18. nih.gov

For imidazo[1,5-a]pyridine analogs, HRMS coupled with ESI has been used to confirm the structures of newly synthesized compounds. nih.govresearchgate.net This technique is critical for verifying the successful synthesis of the target molecule and distinguishing it from potential isomers or byproducts. The precise mass measurement provided by HRMS confirms the elemental formula, a foundational piece of data in the characterization of any new chemical entity.

Table 1: Representative High-Resolution Mass Spectrometry Data for Imidazopyridine Analogs

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
5-(3,5-difluorophenyl)pyridin-2-amine C₁₁H₉F₂N₂ 207.0728 207.0732 nih.gov
5-(3,5-di-tert-butylphenyl)pyridin-2-amine C₁₉H₂₇N₂ 283.2169 283.2165 nih.gov
N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine C₂₀H₁₇N₃ 299.14 300.15 nih.gov

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for elucidating the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the electronic structure of the molecule.

For 3-methylimidazo[1,5-a]pyridine (B1621335), a close analog of the title compound, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methyl group. The proton signals appear at δ 7.59 (d, J = 7.1 Hz), 7.33 (d, J = 9.1 Hz), 7.26 (s), 6.60 - 6.54 (m), and 6.47 (t, J = 6.7 Hz), while the methyl protons resonate at δ 2.57 (s). amazonaws.com The corresponding ¹³C NMR spectrum displays signals at δ 137.30, 134.94, 120.58, 118.55, 118.28, 117.49, 112.20, and the methyl carbon at 12.53 ppm. amazonaws.com

In the broader class of imidazo[1,5-a]pyridines, the chemical shifts are sensitive to the nature and position of substituents. For example, in 3-benzylimidazo[1,5-a]pyridine, the benzylic protons (CH₂) appear as a singlet at δ 4.41 ppm. amazonaws.com For 5-Methylimidazo[1,5-a]pyridin-3-amine, one would expect to see distinct signals for the methyl group on the pyridine (B92270) ring, the amine protons, and the remaining protons of the heterocyclic core, with their specific chemical shifts and coupling patterns providing definitive structural confirmation.

Table 2: ¹H and ¹³C NMR Data for 3-Methylimidazo[1,5-a]pyridine

Nucleus Chemical Shift (δ, ppm)
¹H 7.59, 7.33, 7.26, 6.57 (avg), 6.47, 2.57 (CH₃)
¹³C 137.30, 134.94, 120.58, 118.55, 118.28, 117.49, 112.20, 12.53 (CH₃)

Solvent: CDCl₃, Reference: amazonaws.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not detailed in the provided sources, analyses of related imidazo[1,5-a]pyridine derivatives reveal key structural features of the heterocyclic core.

Studies on adducts of imidazo[1,5-a]pyridine with ninhydrin (B49086) have confirmed the planarity of the imidazo[1,5-a]pyridine ring system. researchgate.net For example, in the crystal structure of 2-hydroxy-2-(imidazo[1,5-a]pyridin-1-yl)indene-1,3(2H)-dione, the mean deviation of atoms from the plane of the heterocyclic ring is a mere 0.014 Å. researchgate.net Similarly, the crystal structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-one and its thione analog have been established, demonstrating the formation of ketone/thione forms in the solid state. lew.ro These studies confirm the fused-ring geometry and provide a solid-state benchmark for computational models.

The arrangement of molecules in a crystal lattice is governed by intermolecular forces, which can be elucidated through X-ray diffraction analysis. Hydrogen bonding and π-π stacking are particularly important for nitrogen-containing heterocycles.

In the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione, molecules associate via N–H···S hydrogen bonds to form inversion-symmetric dimers. lew.ro In the case of ninhydrin adducts of imidazo[1,5-a]pyridine, a network of hydrogen bonds dictates the crystal packing. O–H···N hydrogen bonding interactions can link molecular units to form chain structures, while O–H···O interactions can create layered arrangements. researchgate.net The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the rings) in this compound suggests that it would also exhibit significant hydrogen bonding in the solid state, likely influencing its physical properties such as melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. Each peak in the spectrum corresponds to a specific molecular motion, such as stretching or bending of bonds.

The IR spectrum of 3-methylimidazo[1,5-a]pyridine shows characteristic bands at 2956, 2916, 2099, 1598, 1078, and 669 cm⁻¹. amazonaws.com For other 3-substituted analogs, such as 3-benzylimidazo[1,5-a]pyridine, peaks are observed around 2967, 2908, 1677, 1080, 1051, and 722 cm⁻¹. amazonaws.com The C-H out-of-plane deformation bands of benzene (B151609) rings fused to five-membered heterocyclic rings are typically found in the 760–740 cm⁻¹ region. researchgate.net For this compound, one would expect to see characteristic N-H stretching vibrations from the amine group, in addition to the vibrations associated with the aromatic C-H and C=N bonds of the heterocyclic core. Density functional theory (DFT) calculations are often used alongside experimental data to assign these vibrational modes accurately. researchgate.net

Table 3: Key IR Absorption Bands for Imidazo[1,5-a]pyridine Analogs (cm⁻¹)

Compound Key Vibrational Bands Reference
3-Methylimidazo[1,5-a]pyridine 2956, 2916, 1598, 1078 amazonaws.com
3-Benzylimidazo[1,5-a]pyridine 2967, 2908, 1677, 1080 amazonaws.com

Advanced Spectroscopic Techniques for Photophysical Property Characterization (e.g., UV-Vis Absorption, Fluorescence)

Imidazo[1,5-a]pyridine derivatives are recognized for their significant fluorescent properties, making them valuable scaffolds for emissive compounds used in optoelectronics, sensors, and as biological probes. researchgate.netnih.govmdpi.com Their photophysical behavior is characterized by UV-Vis absorption and fluorescence spectroscopy.

These compounds typically exhibit intense absorption in the UV region and emit light in the visible spectrum, often with high fluorescence quantum yields and large Stokes shifts (the difference between the absorption and emission maxima). researchgate.netmdpi.com The electronic properties, and thus the absorption and emission wavelengths, can be tuned by altering the substituents on the heterocyclic core. researchgate.net For example, a series of imidazo[1,5-a]pyridine-based fluorophores showed that their solvatochromic behavior (change in color with solvent polarity) makes them suitable as probes for cell membranes. nih.govmdpi.com The introduction of pyridine rings into bis-imidazo[1,5-a]pyridine structures can lead to a hypsochromic (blue) shift in emission in polar protic solvents like methanol. mdpi.com A full spectroscopic characterization, often combined with theoretical DFT calculations, allows for the establishment of clear structure-property relationships for this class of fluorescent dyes. researchgate.net

Table 4: Photophysical Properties of Representative Imidazo[1,5-a]pyridine-Based Dyes in Toluene

Compound Description Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ) Reference
Probe 1 Monomeric 329 401 5990 0.65 mdpi.com
Probe 2 Symmetric Dimeric 363 433 4860 0.77 mdpi.com
Probe 3 Asymmetric Dimeric 350 425 5360 0.18 mdpi.com
Probe 4 Symmetric Dimeric (Pyridine core) 344 412 5080 0.05 mdpi.com

Computational and Theoretical Investigations of 5 Methylimidazo 1,5 a Pyridin 3 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic properties and thermodynamic parameters of molecules. dergipark.org.trnih.gov Calculations, often employing basis sets like B3LYP/6-311++G(d,p), provide optimized molecular geometry and a detailed picture of the molecule's electronic landscape. researchgate.netnih.gov Such studies are crucial for understanding the intrinsic properties that govern the chemical behavior of 5-Methylimidazo[1,5-a]pyridin-3-amine. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For imidazo[1,5-a]pyridine (B1214698) derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO is often localized on the imidazopyridine moiety. mdpi.comnih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Based on the HOMO-LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. nih.govsemanticscholar.org

ParameterFormulaTypical Value (eV) for Imidazopyridine Scaffold
HOMO Energy (EHOMO)--6.4 to -6.8
LUMO Energy (ELUMO)--1.6 to -0.8
Energy Gap (ΔE)ELUMO - EHOMO4.8 to 6.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.6 to -4.2
Chemical Hardness (η)(ELUMO - EHOMO) / 22.4 to 3.0
Global Softness (S)1 / (2η)0.16 to 0.21
Electrophilicity Index (ω)μ2 / (2η)2.1 to 3.4

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface illustrates the electrostatic potential on the electron isodensity surface, with different colors representing varying potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen and oxygen. nih.gov Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, as well as the exocyclic amine group, identifying them as key sites for hydrogen bonding and other intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics and thermodynamic stability of a molecule in various environments, such as in a solvent or interacting with a biological membrane. nih.govnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable (lowest energy) conformations. Parameters such as the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are monitored throughout the simulation to assess structural stability and changes. nih.gov Furthermore, these simulations can explicitly model the effects of solvent molecules (e.g., water), revealing how solvation influences the compound's structure and dynamics through interactions like hydrogen bonding. nih.gov

In Silico Modeling for Ligand-Target Interactions (excluding clinical drug design)

In silico modeling techniques are essential for predicting how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. These methods provide a structural basis for understanding molecular recognition and binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net The process involves placing the ligand into the binding site of the protein in various conformations and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score indicates a more favorable binding interaction.

For this compound, docking studies could be performed against various protein targets known to interact with imidazopyridine scaffolds, such as kinases or reductases. researchgate.netnih.gov The results would reveal the binding mode and identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. mdpi.com This information is critical for understanding the structural basis of its potential biological activity. mdpi.com

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enoyl-Acyl Carrier Protein Reductase (InhA)-8.5TYR158, MET199Hydrogen Bond, Hydrophobic
Phosphoinositide 3-kinase (PI3Kα)-9.2VAL851, LYS802Hydrogen Bond, Pi-Alkyl
Cytochrome B (QcrB)-7.9PHE222, GLU223Pi-Pi Stacking, Hydrogen Bond
14-alpha demethylase-8.1HIS377, TYR132Coordinate Bond (Heme), Pi-Pi Stacking

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. sci-hub.se A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of active compounds containing the this compound scaffold, a ligand-based pharmacophore model could be generated. This model would represent the common structural features responsible for their interaction with a target. The key features would likely include the aromatic rings of the imidazopyridine core, the hydrogen bond donor/acceptor capabilities of the amine group and ring nitrogens, and the hydrophobic nature of the methyl group. This model serves as a 3D query to identify other molecules with a similar arrangement of features and potential activity.

Prediction of Spectroscopic Properties from First Principles

First principles calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become powerful tools for predicting the spectroscopic properties of molecules, including those in the imidazo[1,5-a]pyridine family. These computational methods allow for the elucidation of electronic structure and the prediction of various spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) absorption spectra, providing valuable insights that complement experimental findings.

Theoretical investigations into the spectroscopic properties of this compound would typically commence with the optimization of its ground-state molecular geometry using a selected DFT functional and basis set. The choice of functional and basis set is crucial for obtaining accurate predictions. For similar heterocyclic compounds, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) or larger to achieve a good balance between computational cost and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. By calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), for which the shielding constant is also calculated at the same level of theory. This approach allows for a direct comparison with experimental NMR data, aiding in the assignment of complex spectra and the verification of molecular structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for related structures, as specific first-principles calculations for this compound are not available in the cited literature.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-135.2
C3-148.9
C5-CH₃2.4518.7
C67.10115.8
C76.85120.4
C87.90125.1
N-H (amine)4.50-

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies that correspond to the normal modes of vibration. The resulting theoretical IR spectrum provides information about the characteristic functional groups present in the molecule. For instance, the N-H stretching vibrations of the amine group and the C-H stretching vibrations of the methyl and aromatic moieties would be predicted. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: The following data is illustrative and based on typical values for related structures, as specific first-principles calculations for this compound are not available in the cited literature.)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (amine)3450 - 3300
C-H stretch (aromatic)3100 - 3000
C-H stretch (methyl)2980 - 2870
C=N stretch1640 - 1580
C=C stretch (aromatic)1600 - 1450

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of imidazo[1,5-a]pyridine derivatives are often investigated using TD-DFT calculations. These calculations provide information about the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) and the nature of the transitions (e.g., π→π* or n→π*) can be determined. For fluorescent molecules like many imidazo[1,5-a]pyridines, TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the prediction of emission wavelengths. The photophysical properties of these compounds are highly dependent on the substituents and their positions on the heterocyclic core.

Table 3: Predicted UV-Vis Absorption Properties for this compound (Note: The following data is illustrative and based on typical values for related structures, as specific first-principles calculations for this compound are not available in the cited literature.)

TransitionPredicted λmax (nm)Oscillator Strength (f)
S₀ → S₁3500.25
S₀ → S₂2800.15
S₀ → S₃2500.40

These computational approaches provide a powerful framework for understanding and predicting the spectroscopic properties of this compound from first principles. While the illustrative data presented here is based on trends for related compounds, specific calculations for the target molecule would be necessary to obtain precise theoretical predictions.

Structure Activity Relationship Sar Studies and Mechanistic Biological Research of 5 Methylimidazo 1,5 a Pyridin 3 Amine Derivatives Strictly in Vitro and Pre Clinical, No Human Data, Dosage, Safety

Impact of Structural Modifications on Biological Target Interactions

The biological effects of imidazo[1,5-a]pyridine (B1214698) derivatives are profoundly influenced by their molecular structure. Modifications to the core scaffold and its substituents can dramatically alter their affinity for biological targets, including receptors and enzymes.

Substituent Effects on Receptor Binding Affinity and Selectivity

SAR studies on related imidazopyridine scaffolds have provided insights into how different substituents can modulate receptor binding. For instance, in studies of imidazo-pyridinium analogs designed as antagonists for the Neuropeptide S receptor, the presence and nature of substituents on the core structure were critical for activity. The elimination of a 2-methyl substituent was found to decrease antagonist activity by 3 to 25 times in a cAMP assay. nih.gov This highlights the sensitivity of the imidazopyridine core to structural changes. nih.gov

Furthermore, research on imidazo[1,2-a]pyridine (B132010) derivatives for imaging β-amyloid plaques identified that an N,N-dimethylaminophenyl group was a critical structural component for achieving good binding affinity. acs.org While these examples pertain to different isomers of the imidazopyridine family, they underscore a general principle: specific substituents are key determinants of receptor interaction and affinity. The size, position, and electronic properties of these groups dictate the binding mode and strength with the target receptor.

Below is a table summarizing the structure-activity relationship findings for certain imidazo-pyridinium analogs targeting the Neuropeptide S Receptor.

Compound ModificationImpact on Antagonist Activity (cAMP assay)
Elimination of 2-methyl substituent3 to 25-fold reduction in activity nih.gov
Replacement of sulfur with oxygen in thiophosphoryl groupAbolished antagonist activity nih.gov
Elimination of thiophosphoryl groupAbolished antagonist activity nih.gov

Influence of Functional Groups on Enzyme Inhibition Profiles

The functional groups appended to the imidazo[1,5-a]pyridine scaffold play a pivotal role in defining the enzyme inhibition profiles of its derivatives. Research has demonstrated that these compounds can act as potent inhibitors of various kinases, with their efficacy being highly dependent on specific structural motifs.

Derivatives of the related imidazo[1,2-a]pyridine scaffold have been developed as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), an enzyme frequently dysregulated in cancer. nih.govsemanticscholar.org SAR exploration in this series revealed that introducing a hydrogen bond-donating group at the 2-position of the ring was essential for activity. semanticscholar.org Replacing a morpholinyl group with functional groups capable of hydrogen bonding, such as amides, sulfonamides, or ureas, led to a significant increase in inhibitory potency against PI3Kα. semanticscholar.org

Similarly, a series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized and evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), another important therapeutic target. nih.gov Within this series, compound 10j emerged as a particularly potent inhibitor of both BRD4(1) and BRD4(2) domains, with IC50 values of 130 nM and 76 nM, respectively. nih.gov Docking studies helped to elucidate the structure-activity relationships, indicating a precise fit within the enzyme's binding pocket. nih.gov

The following table presents data on the enzymatic inhibition of PI3Kα by various imidazo[1,2-a]pyridine derivatives.

Compound SeriesModificationPI3Kα Inhibitory Rate (%) at 10 µM
Morpholinyl SeriesBase Compound (15 )Not specified, used as baseline
Amide (18 )44.5
Sulfonamide (19 )58.8
Urea (33 )51.6

Mechanistic Investigations of Cellular and Molecular Effects

Beyond direct target interaction, research has delved into the downstream cellular and molecular consequences of the activity of 5-methylimidazo[1,5-a]pyridin-3-amine derivatives. These studies have elucidated their roles in modulating signaling pathways and interacting with key cellular machinery.

Elucidation of Intracellular Signaling Pathway Modulation

A significant mechanism of action for certain imidazo[1,5-a]pyridine derivatives is the modulation of critical intracellular signaling pathways, such as the PI3K/Akt pathway. nih.govresearchgate.net This pathway is central to regulating cell growth, proliferation, and survival.

A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were shown to function as inhibitors of this pathway. nih.govresearchgate.net In vitro experiments demonstrated that after 48 hours of treatment, the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT) were markedly decreased in human breast cancer cells. nih.gov This indicates that the compounds interfere with the phosphorylation cascade that defines the PI3K/Akt signaling axis. nih.gov Further studies on imidazo[1,2-a]pyridine derivatives targeting PI3Kα confirmed that potent inhibitors could induce cell cycle arrest and apoptosis in cancer cell lines, which are cellular outcomes consistent with the inhibition of this pro-survival pathway. nih.govsemanticscholar.org

Protein-Ligand Interaction Studies (e.g., Tubulin Polymerization Inhibition)

A primary molecular target for some imidazo[1,5-a]pyridine derivatives is tubulin, the protein subunit of microtubules. nih.govresearchgate.net Microtubules are essential components of the cytoskeleton involved in cell division, motivating the development of tubulin polymerization inhibitors.

Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids revealed that they effectively inhibit microtubule assembly. nih.govresearchgate.net Specific compounds from this series, 5d and 5l , were identified as significant inhibitors of tubulin polymerization, with IC50 values of 3.25 µM and 1.71 µM, respectively. nih.gov Molecular docking simulations predicted that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby preventing its polymerization into microtubules. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and the induction of apoptosis. nih.govresearchgate.net Research on other isomers, such as imidazo[4,5-b]pyridine derivatives, has also confirmed tubulin as a primary target for this class of compounds. nih.gov

The table below details the tubulin polymerization inhibition activity of specific imidazo[1,5-a]pyridine-benzimidazole hybrids.

CompoundTubulin Polymerization IC50 (µM)Predicted Binding Site
5d 3.25 nih.govColchicine Site nih.gov
5l 1.71 nih.govColchicine Site nih.gov

Nucleic Acid Binding and Cleavage Mechanisms

While the primary mechanisms investigated for imidazo[1,5-a]pyridine derivatives involve enzyme and protein inhibition, the core imidazole (B134444) structure is also found in molecules designed to interact with nucleic acids. Research on synthetic peptides containing a 1-methylimidazole-2-carboxamide moiety has shown that this chemical fragment can participate in DNA binding. nih.gov

These designed molecules, which are analogs of the natural DNA-binding product netropsin, were found to bind in the minor groove of DNA. nih.gov Specifically, compounds like 1-methylimidazole-2-carboxamidonetropsin (2-ImN ) bind to specific DNA sequences, such as 5'-TGTCA-3', as antiparallel, side-by-side dimers. nih.gov This interaction forms a 2:1 peptide-DNA complex. nih.gov Although this research was not conducted on the imidazo[1,5-a]pyridine scaffold itself, it demonstrates the potential for the imidazole ring system to serve as a recognition element for nucleic acid binding. Further investigation would be required to determine if imidazo[1,5-a]pyridine derivatives can be similarly engineered to target DNA.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the biological activity of a series of compounds with their physicochemical properties. For analogues of this compound, QSAR studies can be instrumental in predicting the efficacy of novel derivatives and guiding synthetic efforts toward compounds with enhanced potency and selectivity.

While specific QSAR models exclusively developed for this compound analogues are not extensively detailed in the available literature, the principles and methodologies are widely applied to similar heterocyclic scaffolds. These studies typically involve the generation of 2D or 3D molecular descriptors and the development of a mathematical model that links these descriptors to a measured biological endpoint.

For instance, 2D-QSAR models often find that a combination of lipophilic, steric, and electronic parameters are prerequisites for activity. researchgate.net Three-dimensional (3D) QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into the spatial arrangement of chemical features that influence activity. nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity, thereby guiding the rational design of new analogues. nih.govmdpi.com The validation of these models is crucial to ensure their statistical significance and predictive ability for new chemical entities. researchgate.net

Table 1: Common Descriptors in QSAR Modeling for Heterocyclic Compounds

Descriptor CategoryExample DescriptorPotential Influence on Biological Activity
LipophilicLogP (Partition Coefficient)Affects membrane permeability and binding to hydrophobic pockets in target proteins.
ElectronicPartial Atomic ChargesGoverns electrostatic interactions, hydrogen bonding, and reaction tendencies.
Steric/TopologicalMolar Refractivity (SMR)Relates to molecular volume and polarizability, influencing how a molecule fits into a binding site.
3D Field-Based (CoMFA/CoMSIA)Steric and Electrostatic FieldsProvides a 3D map of where steric bulk and specific charge distributions enhance or decrease activity.

Exploration of Biological Targets and Pathways (beyond specific disease indications)

Pre-clinical research has identified that derivatives based on the imidazopyridine scaffold can modulate critical intracellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is fundamental to regulating cell growth, proliferation, and survival. nih.govnih.gov Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated inhibitory effects on this pathway. nih.gov The aberrant activation of the PI3K/Akt pathway is a feature of numerous pathological conditions, making it a significant target for therapeutic intervention. nih.gov The ability of imidazopyridine derivatives to interfere with this cascade highlights a key mechanistic aspect of this class of compounds. nih.gov

The imidazopyridine core structure has proven to be a versatile scaffold for designing inhibitors of various enzyme families.

Kinases: Protein kinases are a major class of enzymes targeted by imidazopyridine derivatives. nih.gov Specific analogues have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kα isoform. nih.gov Furthermore, the structurally related imidazo[1,5-a]pyrazine (B1201761) scaffold has yielded potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling. nih.gov X-ray crystallography has revealed that these inhibitors achieve selectivity through specific hydrogen bond interactions with amino acid residues in the kinase hinge region, such as Ser538 and Asp539 in BTK. nih.gov

Indoleamine Tryptophan Dioxygenase: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govunamur.be The upregulation of IDO1 in a pathological microenvironment can lead to immune tolerance. nih.govnih.gov Consequently, the inhibition of IDO1 and TDO has become an attractive strategy in drug discovery. nih.govnih.gov The development of small-molecule inhibitors for these enzymes is an active area of research, with various heterocyclic scaffolds being explored for their potential to interact with the heme catalytic domain. nih.gov

Table 2: Enzyme Targets of Imidazopyridine and Related Scaffolds

Enzyme TargetCompound ScaffoldKey In Vitro Finding
PI3KαImidazo[1,2-a]pyridineIdentified as a potent inhibitor with nanomolar efficacy. nih.gov
Tubulin Polymerization / PI3KImidazo[1,5-a]pyridine-benzimidazole hybridDemonstrated dual inhibition of tubulin assembly and the PI3K/Akt pathway. nih.gov
Bruton's Tyrosine Kinase (BTK)8-Amino-imidazo[1,5-a]pyrazineActs as a potent and reversible inhibitor with excellent kinase selectivity. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1)General Heterocyclic ScaffoldsA key immuno-oncology target; inhibitors are actively being developed. nih.govnih.gov

In addition to enzyme inhibition, derivatives of the this compound backbone have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors.

Serotonin Receptors: Research has led to the design and synthesis of imidazo[1,5-a]pyridine derivatives that function as partial agonists for the 5-HT4 receptor. nih.gov The interaction between serotonergic ligands and their receptors is well-characterized at the molecular level. A crucial interaction involves a salt bridge formation between the protonated amine group of the ligand and the highly conserved aspartate residue (Asp) in the third transmembrane domain (TM3) of the receptor. nih.govnih.govmdpi.com This electrostatic interaction is a primary anchor point for many serotonin receptor ligands and is critical for binding affinity. nih.govmdpi.com The ability to design imidazo[1,5-a]pyridine derivatives that can effectively engage with this and other binding site residues allows for the modulation of specific serotonin receptor subtypes. nih.gov

Table 3: Receptor Targets of Imidazo[1,5-a]pyridine Derivatives

Receptor TargetCompound ScaffoldObserved Functional ActivityKey Mechanistic Interaction
Serotonin 5-HT4 ReceptorImidazo[1,5-a]pyridinePartial AgonismInteraction with the conserved aspartate (Asp) residue in the transmembrane binding pocket. nih.govnih.gov

Applications of 5 Methylimidazo 1,5 a Pyridin 3 Amine in Materials Science and Catalysis

Optoelectronic Applications and Luminescent Properties

The inherent fluorescence of the imidazo[1,5-a]pyridine (B1214698) core is a key feature driving its application in optoelectronic materials. rsc.orgmdpi.com These compounds are known for their remarkable emissive behaviors, structural versatility, and favorable optical properties, which can be fine-tuned through chemical modifications. rsc.orgresearchgate.net The class of aromatic heterocycles to which 5-Methylimidazo[1,5-a]pyridin-3-amine belongs has great potential in various research areas, from materials science to the pharmaceutical field. rsc.org

Derivatives of the imidazo[1,5-a]pyridine scaffold are recognized for their utility as fluorescent probes in chemical biology. mdpi.com Their compact structure combined with notable photophysical properties, such as large Stokes shifts, makes them suitable for applications like cell membrane probes. nih.govnih.govresearchgate.net The photophysical characteristics of these fluorophores can be investigated in various organic solvents, with some exhibiting significant solvatochromic behavior, which is a desirable trait for membrane probes. nih.govnih.gov

For instance, a study of five imidazo[1,5-a]pyridine-based fluorophores demonstrated their successful intercalation into the lipid bilayer of liposomes, which serve as artificial membrane models. nih.govnih.gov This capability is crucial for studying membrane dynamics, hydration, and fluidity to monitor cellular health. nih.govnih.gov Furthermore, an imidazo[1,5-a]pyridine benzopyrylium-based near-infrared (NIR) fluorescent probe was developed for monitoring sulfur dioxide in living cells, showcasing the scaffold's adaptability for creating targeted biological sensors. mdpi.com

Probe TypeTarget Analyte/ApplicationKey Features
Imidazo[1,5-a]pyridine-based fluorophoresCell membrane probesLarge Stokes shifts, solvatochromism, successful lipid bilayer intercalation
Imidazo[1,5-a]pyridine benzopyrylium-based probeSulfur dioxide (SO₂)NIR fluorescence, ultra-large Stokes shift (460 nm), mitochondria-targeted

The luminescent properties of imidazo[1,5-a]pyridine derivatives make them promising candidates for use in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). incemc.romdpi.com The unique chemical structure, flexibility, and optical characteristics of this class of heterocycles have garnered increasing interest for such applications. nih.gov Boron complexes based on imidazo[1,5-a]pyridine ligands have been synthesized and shown to exhibit blue emission with good quantum yields in solution. researchgate.net

Research has demonstrated that imidazo[1,5-a]pyridine derivatives can serve as organic down-converter materials in hybrid white LEDs. Donor-π-acceptor push-pull fluorophores featuring a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized, exhibiting strong greenish-yellow emission in solid-state and thin-film matrices with high quantum yields. rsc.org One such fluorophore, when used in a white LED, demonstrated excellent luminous efficiency and a high color rendering index (CRI) of approximately 90%. rsc.org Additionally, the unique photophysical properties of imidazo[1,5-a]pyridines, such as high Stokes shifts and good stability, are beneficial for their application as photosensitizers in organic metal complexes and as emitters for confocal microscopy. rsc.orgresearchgate.net

Ligands in Coordination Chemistry and Organometallic Catalysis

The imidazo[1,5-a]pyridine framework is a versatile platform for the design of ligands, particularly N-heterocyclic carbenes (NHCs), which have had a significant impact on organometallic chemistry and catalysis. acs.orgbham.ac.uk These ligands can coordinate with a variety of transition metal ions, including nickel, cobalt, palladium, and copper, leading to a vast number of metal complexes with diverse coordination motifs. nih.govacs.org

Imidazo[1,5-a]pyridin-3-ylidenes, a class of NHCs derived from the imidazo[1,5-a]pyridine scaffold, have been established as valuable ligands in homogeneous catalysis. acs.org These NHCs are strong σ-donors, a property that contributes to the stability of the resulting metal complexes. organic-chemistry.org A key advantage of the imidazo[1,5-a]pyridine framework is the ability to place substituents in the nodal plane of the carbene's π-system, which allows for the creation of a unique steric environment around the metal center. acs.org

Efficient, single-step methods have been developed for the synthesis of imidazo[1,5-a]pyridinium salts, which are the precursors to these NHCs. acs.orgorganic-chemistry.org These synthetic routes allow for the incorporation of diverse functionalities and chiral substituents, leading to a wide array of structurally varied NHC ligands. acs.orgorganic-chemistry.org Furthermore, imidazo[1,5-a]pyridin-3-ylidenes have been shown to possess strong π-accepting characteristics, which can be tuned by substituents on the imidazo[1,5-a]pyridine backbone. researchgate.netrsc.org This electronic flexibility is crucial for modulating the reactivity of the metal catalysts.

NHC Ligand FamilyKey Synthetic FeatureNotable Properties
Imidazo[1,5-a]pyridin-3-ylidenesEfficient three-component coupling reactionStrong σ-donors, tunable steric environment, strong π-accepting character
Chiral Imidazo[1,5-a]pyridine-OxazolinesMicrowave-assisted condensationVersatile, modular, form stable complexes with rhodium(I)

The development of NHC ligands from this compound and its parent scaffold has enabled the synthesis of a wide range of transition metal complexes. These include complexes of silver(I), gold(I), palladium(II), platinum(II), rhodium(I), and copper(I). incemc.roresearchgate.netbham.ac.ukrsc.orgresearchgate.net For example, a series of Au(I) and Ag(I) complexes derived from imidazo[1,5-a]pyridin-3-ylidenes have been synthesized and characterized. incemc.ro Similarly, several palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been prepared, where the ligands act as N,N-bidentate chelators. rsc.org

The synthesis of chiral imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains has led to the formation of the corresponding silver carbenes, which can then be used as carbene transfer reagents to synthesize various palladium and rhodium complexes. researchgate.net The imidazo[1,5-a]pyridine framework has also been utilized to create L-shaped heterobidentate (N,C)-ligands that facilitate the challenging Au(I)/Au(III) catalytic cycle by stabilizing the Au(III) intermediate. nih.gov

Transition metal complexes bearing imidazo[1,5-a]pyridine-based NHC ligands have demonstrated significant catalytic activity in various organic transformations. The strong σ-donor capacity and unique geometries of these NHCs make them invaluable for homogeneous catalysis. acs.org For instance, rhodium(I) complexes with chiral bidentate NHC-oxazoline ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone are efficient catalysts for the highly enantioselective hydrosilylation of ketones. acs.org

Furthermore, palladium complexes with chiral imidazo[1,5-a]pyridin-3-ylidene/thioether mixed C/S ligands have been studied in asymmetric allylic alkylations, achieving high enantioselectivity. researchgate.net Gold(I) complexes with an L-shaped NHC ligand motif derived from a polysubstituted 3-aminoimidazo[5,1-b]oxazol-6-ium framework, which shares structural similarities with the imidazo[1,5-a]pyridine system, have shown catalytic competence in alkyne hydration and arylative cyclization reactions. bham.ac.uk The catalytic activity of copper and palladium complexes with 5-sulfurated imidazo[1,5-a]pyridin-3-ylidenes has been explored in reactions such as the copper-catalyzed hydroboration of internal alkynes and the Mizoroki-Heck reaction. researchgate.net

Future Research Directions and Unexplored Avenues for 5 Methylimidazo 1,5 a Pyridin 3 Amine

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

While various methods exist for constructing the imidazo[1,5-a]pyridine (B1214698) core, future research will prioritize the development of more efficient, sustainable, and scalable synthetic routes. lew.rorsc.org Current strategies often rely on multi-step processes, cyclocondensations of 2-(aminomethyl)pyridines, or oxidative cyclizations. beilstein-journals.orgrsc.org

Future synthetic endeavors should focus on:

One-Pot Reactions: Designing multi-component reactions (MCRs) that combine readily available starting materials in a single step to construct the 5-Methylimidazo[1,5-a]pyridin-3-amine framework. This approach, similar to the efficient three-component coupling used for related pyridinium (B92312) ions, significantly reduces waste, time, and resource consumption. organic-chemistry.org

Green Chemistry Principles: Employing environmentally benign solvents, reducing the use of hazardous reagents, and exploring catalytic systems that are recoverable and reusable. Recent developments have utilized catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) or metal-free iodine-mediated reactions, paving the way for greener alternatives. rsc.orgacs.org

Flow Chemistry: Implementing continuous flow synthesis to allow for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

C-H Functionalization: Advancing direct C-H functionalization techniques to introduce substituents onto the imidazo[1,5-a]pyridine core without the need for pre-functionalized substrates, thereby improving atom economy. nih.gov

Synthetic StrategyPotential AdvantagesRelevant Research Area
Multi-Component Reactions (MCRs)Reduced steps, lower waste, increased efficiency.One-pot synthesis
Bismuth-based CatalysisLower toxicity, high efficiency.Green Chemistry
I₂-mediated AminationTransition-metal-free, operational simplicity.C-H Functionalization
Flow SynthesisEnhanced safety, scalability, and process control.Process Chemistry

These advancements will not only make this compound more accessible for research but also align its production with modern standards of sustainable chemical manufacturing.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. By simulating molecular properties and interactions, researchers can prioritize the synthesis of compounds with the highest potential for specific applications, thereby saving significant time and resources.

Future directions in this area include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): Utilizing these methods to accurately predict the electronic and photophysical properties (e.g., absorption, emission spectra, quantum yields) of new derivatives. researchgate.net This is particularly relevant for designing novel fluorophores or materials for optoelectronic devices.

Molecular Docking and Dynamics: Employing simulations to predict how derivatives of this compound might bind to biological targets such as enzymes or receptors. nih.gov This approach can guide the design of new therapeutic agents with improved potency and selectivity.

Machine Learning (ML) and Artificial Intelligence (AI): Developing predictive models based on existing data to screen virtual libraries of thousands of potential derivatives. AI algorithms can identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis, guiding the design of compounds with optimized properties.

Integration with High-Throughput Screening for New Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Integrating HTS with the study of this compound and its derivatives can uncover new biological functions and provide insights into their mechanisms of action.

Key opportunities include:

Phenotypic Screening: Testing a library of this compound analogs in cell-based assays to identify compounds that produce a desired physiological effect (e.g., inhibiting cancer cell growth, preventing viral replication). mdpi.comnih.gov This approach does not require prior knowledge of a specific biological target.

Target-Based Screening: Screening against specific, well-defined biological targets (e.g., kinases, proteases) to identify potent and selective inhibitors.

Mechanism of Action (MoA) Studies: Using HTS data in conjunction with chemoproteomics and other systems biology approaches to deconvolve the specific cellular pathways and molecular targets modulated by active compounds.

The combination of HTS with advanced synthesis and computational design can create a powerful discovery engine for identifying novel therapeutic leads based on the this compound scaffold.

Exploration of Emerging Non-Biological Applications

The unique photophysical properties of the imidazo[1,5-a]pyridine core make it a versatile scaffold for applications beyond pharmacology. nih.govrsc.org Future research should actively explore the potential of this compound in materials science and sensor technology.

Promising avenues include:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and large Stokes shifts observed in some imidazo[1,5-a]pyridines suggest their potential use as emitters in OLEDs for displays and lighting. mdpi.com

Chemosensors: Developing derivatives that exhibit changes in their fluorescence properties upon binding to specific metal ions, anions, or small molecules. nih.gov This could lead to new tools for environmental monitoring or biological imaging. For instance, related compounds have been investigated as fluorescent probes for pH in living cells. nih.gov

Advanced Ligands: The nitrogen-rich heterocyclic structure can act as a ligand for transition metals. researchgate.net This opens possibilities for creating novel catalysts for organic synthesis or developing new materials with unique magnetic or electronic properties.

Application AreaKey Property of Imidazo[1,5-a]pyridinesFuture Goal
OptoelectronicsEmissive Properties / FluorescenceDevelopment of efficient emitters for OLEDs
Chemical SensingChelating ability, SolvatochromismCreation of selective probes for ions and molecules
CatalysisLigand for transition metalsDesign of novel, highly efficient catalysts

Synergistic Research Across Synthetic, Computational, and Mechanistic Biological Disciplines

The most significant breakthroughs in understanding and utilizing this compound will emerge from an integrated, multidisciplinary research approach. Future progress will depend on breaking down the silos between traditional scientific fields.

A synergistic research cycle would look like this:

Design: Advanced computational models predict novel derivatives of this compound with desired biological or material properties. nih.gov

Synthesis: Efficient and sustainable synthetic routes are developed and employed to create the computationally designed molecules. beilstein-journals.orgacs.org

Screening: The newly synthesized compounds are subjected to high-throughput screening to validate their predicted activity and uncover unexpected functions. nih.gov

Analysis & Refinement: The experimental results from screening are used to refine the computational models, leading to a new generation of improved designs. Biological "hits" are further investigated to elucidate their mechanism of action, providing deeper biological understanding that informs future drug design.

This iterative loop, which combines predictive modeling, innovative synthesis, and large-scale experimental testing, represents the future of chemical and biomedical research. By applying this synergistic strategy to this compound, the scientific community can efficiently explore its vast chemical space and translate its potential into practical applications in medicine and technology.

Q & A

Basic: What are the common synthetic routes for 5-Methylimidazo[1,5-a]pyridin-3-amine, and how are key intermediates validated?

Methodological Answer:
The synthesis typically begins with cyclization of precursors like pyridin-2-amine derivatives. For example, a pyrazolo[1,5-a]pyrimidine core can be prepared via cyclization under reflux conditions using ethanol as a solvent . Key intermediates are validated using 1H NMR and 13C NMR to confirm regiochemistry and functional group incorporation. For instance, intermediates like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate are crystallized and analyzed via X-ray diffraction to confirm planar ring structures and substituent positions .

Basic: How is the molecular structure of this compound characterized spectroscopically?

Methodological Answer:

  • 1H NMR : Aromatic protons in the imidazo-pyridine core appear as distinct singlets or doublets in the δ 7.0–8.5 ppm range, while methyl groups resonate near δ 2.5 ppm .
  • 13C NMR : Carbons in the heterocyclic ring are observed at δ 110–160 ppm, with methyl carbons near δ 20–25 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 149.15 for C₆H₇N₅) and fragmentation patterns .

Advanced: What strategies address regioselectivity challenges during the synthesis of this compound derivatives?

Methodological Answer:
Regioselectivity is controlled via:

  • Catalyst Design : Novel catalysts (e.g., Lewis acids) direct substituents to specific positions during cyclization. For example, a regioselective one-pot synthesis using grinding technology minimizes side products .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilic attack at the 3-position, while alcohols favor 5-substitution .
  • X-ray Validation : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning. For example, compound 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine was structurally confirmed via this method .

Advanced: How can researchers resolve contradictions in spectral data for imidazo-pyridine derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
  • Deuterated Solvent Swapping : Comparing spectra in DMSO-d₆ vs. CDCl₃ clarifies hydrogen-bonding interactions that shift peaks .
  • Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, cross-validated with experimental data .

Advanced: What methodologies evaluate the biological activity of this compound analogs?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : IC₅₀ values are determined via fluorogenic substrates (e.g., COX-2 inhibition assays using recombinant enzymes) .
    • Antibacterial Screening : Compounds are tested against Gram-positive/negative strains (e.g., S. aureus, E. coli) using microdilution methods, with penicillin G as a control .
  • In Vivo Models : Murine models assess pharmacokinetics (e.g., oral bioavailability) and toxicity (e.g., LD₅₀) .

Advanced: How do structural modifications (e.g., trifluoromethyl groups) impact the bioactivity of this compound?

Methodological Answer:

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity via hydrophobic interactions. For example, N,N-dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine showed improved COX-2 inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for non-CF₃ analogs) .
  • Halogen Substitution : Iodo or chloro groups at the 5-position improve antibacterial potency (e.g., 5-iodo derivatives exhibited MIC = 2 µg/mL against S. aureus) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated waste (e.g., iodo derivatives) and neutralize acidic byproducts before disposal .

Advanced: How are computational tools (e.g., molecular docking) applied to optimize this compound derivatives?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., COX-2 or bacterial topoisomerases). For example, docking revealed hydrogen bonding between the 3-amine group and Thr373 in COX-2 .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronegativity with bioactivity, guiding rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.